2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide
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Overview
Description
2-(2-Methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a methoxyphenyl group, a pyrimidinyl-substituted pyrrolidine, and an acetamide moiety, which together contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diketone or via reductive amination of a pyrrolidine derivative.
Attachment of the Pyrimidinyl Group: The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.
Formation of the Acetamide Linkage: The final step involves the acylation of the amine group on the pyrrolidine with 2-(2-methoxyphenyl)acetyl chloride under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxyphenyl group can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The acetamide moiety can be reduced to an amine under strong reducing conditions.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane complexes are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may serve as a ligand for studying receptor interactions or as a probe for investigating biological pathways. Its structural features suggest potential activity in modulating enzyme functions or receptor binding.
Medicine
In medicinal chemistry, 2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide could be explored for its pharmacological properties. It may exhibit activity as an anti-inflammatory, analgesic, or anticancer agent, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pyrimidinyl and methoxyphenyl groups may play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)acetamide: Lacks the pyrimidinyl-pyrrolidine moiety, potentially resulting in different biological activity.
N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide: Lacks the methoxyphenyl group, which may affect its chemical reactivity and biological interactions.
2-(2-Hydroxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide: The hydroxy group may introduce different reactivity and solubility properties.
Uniqueness
The combination of the methoxyphenyl group, pyrimidinyl-pyrrolidine moiety, and acetamide linkage in 2-(2-methoxyphenyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide provides a unique scaffold that can be fine-tuned for specific applications in medicinal chemistry and materials science.
This detailed overview highlights the potential of this compound in various scientific and industrial fields
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-16-8-3-2-6-14(16)12-17(23)21-13-15-7-4-11-22(15)18-19-9-5-10-20-18/h2-3,5-6,8-10,15H,4,7,11-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYMVIXMMXKKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2CCCN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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